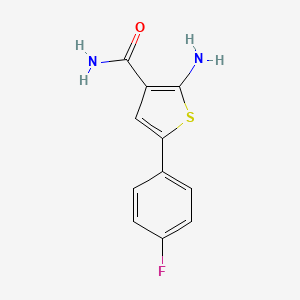

2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide

Description

Structural and Functional Significance of Thiophene Derivatives in Medicinal Chemistry

Thiophene-based compounds have emerged as privileged structures in pharmaceutical design due to their unique electronic properties and metabolic stability. The five-membered aromatic ring system, featuring a sulfur atom, exhibits both π-electron delocalization and moderate polarity, facilitating interactions with hydrophobic pockets and polar residues in target proteins.

Aromaticity and Reactivity

The thiophene ring’s aromaticity (aromatic stabilization energy ≈ 29 kcal/mol) allows it to participate in charge-transfer interactions and π-stacking with aromatic amino acids like phenylalanine and tyrosine. Its reactivity is exemplified by susceptibility to electrophilic substitution at the α-positions, enabling regioselective functionalization during synthetic optimization.

FDA-Approved Thiophene-Based Drugs

| Drug Name | Therapeutic Class | Thiophene Role |

|---|---|---|

| Teniposide | Antineoplastic | Core scaffold for DNA topoisomerase II inhibition |

| Cefoxitin | Antibiotic | β-lactamase stability enhancer |

| Tiotropium | Bronchodilator | Pharmacophore for muscarinic receptor binding |

The Gewald reaction remains a cornerstone for synthesizing 2-aminothiophene derivatives, enabling efficient introduction of electron-withdrawing groups at C3 and C5 positions.

Propriétés

IUPAC Name |

2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(10(13)15)11(14)16-9/h1-5H,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTAQVWRVWJQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433148 | |

| Record name | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-14-5 | |

| Record name | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide typically involves:

- Formation of the substituted thiophene ring bearing the 4-fluorophenyl group at position 5.

- Introduction of an amino group at position 2 of the thiophene.

- Functionalization of the 3-position with a carboxamide group.

This is achieved through a sequence of reactions including coupling, cyclization, substitution, hydrolysis, and amidation steps.

Synthesis of the 2-Amino-5-(4-fluorophenyl)thiophene Core

Gewald Reaction for 2-Aminothiophene Derivative

A widely used method for synthesizing 2-aminothiophene derivatives involves the Gewald reaction , which condenses a ketone (such as 4-fluorophenyl-substituted propiophenone) with ethyl cyanoacetate and elemental sulfur under base catalysis. This method yields 2-aminothiophene intermediates substituted at the 5-position with the desired aryl group.

- Starting materials: 4-fluorophenyl-propiophenone and ethyl cyanoacetate.

- Conditions: Base-catalyzed (e.g., using a mild base), followed by cyclization.

- Outcome: Formation of 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate esters.

This method has been reported with good yields and is a key step in accessing the substituted thiophene scaffold.

Preparation of 2-(4-Fluorophenyl)thiophene Intermediate

An alternative approach involves preparing the 2-(4-fluorophenyl)thiophene intermediate through palladium-catalyzed cross-coupling reactions:

- Reagents: 4-fluorobenzeneboronic acid and 2-bromothiophene.

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Base: Potassium carbonate.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: Heated at 120°C for 15 hours under an inert atmosphere.

- Yield: Approximately 85%.

This method efficiently installs the 4-fluorophenyl substituent onto the thiophene ring, providing a key intermediate for further functionalization to the target compound.

Conversion of Carboxylate to Carboxamide

The carboxylate ester at the 3-position of the thiophene ring is hydrolyzed to the corresponding carboxylic acid, which is then converted to the carboxamide by condensation with ammonia or ammonium salts.

Multi-Step Synthesis Process (Patent-Based Method)

A detailed patented process describes the preparation of related 5-aryl-2-aminopyrimidinyl pyrrole carboxamides, which shares conceptual similarity with thiophene carboxamide synthesis:

- Step a) Coupling of an acetal with a beta-ketoester under acidic and nucleophilic conditions.

- Step b) Acetylation with acetyl halide or acetic anhydride in the presence of Lewis acid.

- Step c) Reaction with dialkyl acetal of N,N-dimethylformamide.

- Step d) Reaction with guanidine or its salts.

- Step e) Hydrolysis of the carboxylic ester.

- Step f) Condensation with ammonia to form the carboxamide.

While this patent specifically focuses on pyrrole derivatives, the methodology and reaction types are analogous and informative for the preparation of thiophene carboxamides, including this compound.

Summary Table of Key Preparation Steps

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous/organic solvents at elevated temperatures.

-

Products : Sulfoxides or sulfones via oxidation of the sulfur atom in the thiophene ring .

Example Reaction Pathway:

Reduction Reactions

The carboxamide group is reduced to primary amines:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether/THF under inert atmosphere .

-

Products : Corresponding amine derivatives (e.g., 2-Amino-5-(4-fluorophenyl)thiophene-3-methanamine).

Substitution Reactions

Electrophilic substitution occurs at the thiophene ring’s α-positions:

-

Halogenation : Chlorine or bromine in the presence of FeCl₃/AlCl₃ yields halogenated derivatives .

-

Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at the 4-position of the thiophene ring .

Halogenation Example:

Condensation Reactions

The amino group participates in Schiff base formation:

-

Reagents/Conditions : Reaction with aldehydes (e.g., pyrazole-4-carboxaldehydes) in ethanol with glacial acetic acid catalysis .

-

Products : Stable Schiff bases with antimicrobial activity .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:

-

Reagents/Conditions : 4-Fluorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ in DMF at 120°C .

-

Products : Biaryl derivatives (e.g., 2-(4-Fluorophenyl)thiophene analogs) .

Cyclization Reactions

The carboxamide group facilitates heterocycle formation:

-

Reagents/Conditions : SOCl₂/pyridine catalyzes cyclization to thieno[3,2-b]thiophene or thieno[3,2-b]furan derivatives .

-

Products : Polycyclic systems with potential semiconductor applications .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Research indicates that 2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide exhibits potent anticancer properties. In vitro studies have shown efficacy against various cancer cell lines, including HeLa and HCT-15, with IC50 values indicating significant inhibition of cell proliferation.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of tubulin polymerization |

| HCT-15 | 7.2 | Induction of apoptosis |

| NCI-H23 | 3.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties : The compound also shows promising antimicrobial activity against various bacterial strains, making it a candidate for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Biochemical Research

The compound has been investigated for its interactions with biological macromolecules, including enzymes and receptors. It acts as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways.

Case Study: Inhibition of IKK-2

A study demonstrated that this compound acts as a selective inhibitor of IKK-2 with an IC50 value of 17.9 nM, showing potential in treating inflammatory diseases like arthritis .

Material Science

In the field of materials science, this compound is being explored for its applications in organic semiconductors and advanced materials due to its unique electronic properties.

Synthesis and Production Methods

The synthesis of this compound typically involves the condensation reaction between 4-fluoroaniline and thiophene-3-carboxylic acid using coupling agents like EDCI under controlled conditions. For industrial applications, continuous flow chemistry methods are being utilized to enhance yield and reduce production costs.

Mécanisme D'action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituents on the thiophene ring significantly alter melting points, solubility, and reactivity. Key comparisons include:

Key Observations :

Key Insights :

- The 4-fluorophenyl group in the target compound may enhance target selectivity due to fluorine’s small size and high electronegativity.

Crystallographic and Conformational Analysis

- Target compound: No crystallographic data provided, but fluorophenyl groups in analogs () induce nonplanar geometries due to steric repulsion .

- Isostructural thiazoles (): Fluorophenyl groups orient perpendicular to the thiophene plane, suggesting similar conformational flexibility in the target compound .

Activité Biologique

2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide is a thiophene derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its effects on various biological systems, including its roles in enzyme inhibition, anti-inflammatory responses, and potential anticancer properties.

The molecular formula of this compound is with a molecular weight of approximately 221.22 g/mol. The compound features a thiophene ring substituted with an amino group and a fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cellular signaling pathways. This inhibition can disrupt the phosphorylation processes that are essential for cell growth and proliferation .

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of transcription factors, thereby affecting gene expression and cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer effects. It has been studied for its ability to inhibit tumor growth by targeting specific oncogenic pathways, particularly those involving the Akt signaling pathway, which is often dysregulated in cancer .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo . The mechanism involves the inhibition of key enzymes like COX and LOX, which play roles in the inflammatory response .

In Vitro Studies

- Kinase Inhibition : In a study evaluating the inhibitory effects on various kinases, this compound showed IC50 values indicating effective inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent against diseases characterized by aberrant kinase activity .

- Anti-inflammatory Activity : Another study assessed the compound's efficacy in reducing inflammation in murine models. Treatment with this thiophene derivative resulted in a significant decrease in paw edema compared to control groups, indicating its potential application in treating inflammatory diseases .

In Vivo Studies

In vivo models have further supported the findings from in vitro studies. For instance, administration of this compound at doses of 20 mg/kg demonstrated notable anti-inflammatory effects by significantly reducing inflammatory markers and improving clinical scores in arthritis models .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide?

- Synthesis : The compound is typically synthesized via multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, thiophene-3-carboxamide derivatives are often prepared using peptide coupling reagents (e.g., HATU) to introduce carboxamide groups .

- Characterization : Key techniques include:

- LC-MS for purity assessment and molecular weight confirmation.

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions on the thiophene ring and aromatic systems.

- Elemental analysis (CHNS) to confirm stoichiometry .

Q. How is the plasma and microsomal stability of this compound evaluated?

- Plasma Stability : Incubate the compound with fresh rat plasma at 37°C, terminate reactions with methanol (containing internal standards), and analyze residual parent compound via LC-MS at intervals (e.g., 0, 15, 30, 60 minutes). Use known degradable compounds as controls .

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and NADPH cofactor at 37.5°C for 60 minutes. Quantify metabolic degradation using LC-MS and compare to control compounds with established half-lives .

Q. What assays are used to assess kinase inhibition activity?

- DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) : Measures binding affinity using Eu-labeled antibodies and biotinylated peptides in 96-well plates. Fluorescence intensity correlates with inhibitory potency .

- TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) : Utilizes JNK1, ATF2, and ATP as substrates. Compound activity is quantified by the 520/495 nm emission ratio, reflecting kinase inhibition .

Advanced Research Questions

Q. How do structural modifications influence selectivity between JNK and COX-2 inhibition?

- SAR Insights :

- The 4-fluorophenyl group enhances JNK1 binding by interacting with hydrophobic pockets in the ATP-binding site .

- Substituting the carboxamide with bulkier groups (e.g., benzamido) shifts selectivity toward COX-2, as seen in derivatives with IC₅₀ values of 0.29 μM for COX-2 vs. 33.8 μM for COX-1 .

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in JNK1 and COX-2 active sites. Validate with isoform-specific enzymatic assays .

Q. How can discrepancies between in vitro potency and cellular activity be resolved?

- Key Factors :

- Solubility : Poor aqueous solubility (e.g., 13.95 mg/mL in DMSO) may limit cellular uptake. Use nano-formulations (e.g., liposomes) to improve bioavailability .

- Metabolic Stability : Low microsomal stability (e.g., <30% remaining after 60 minutes) requires structural optimization, such as fluorination to block oxidative metabolism .

- Validation : Compare IC₅₀ values from cell-free TR-FRET assays (e.g., 0.1 μM) with cell-based assays (e.g., NF-κB inhibition in macrophages) .

Q. What strategies address off-target effects in kinase inhibition studies?

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.

- Dual-Site Inhibition : Design derivatives that bind both ATP and substrate-binding sites (e.g., JIP1 interaction domain), as seen in compound 25, which achieves >50-fold selectivity over related kinases .

Methodological Considerations

Q. How is crystallographic data utilized to refine the compound’s structure-activity relationship?

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., between the carboxamide and kinase hinge region). For example, ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate derivatives show planar thiophene rings critical for π-π stacking .

- Data Interpretation : Use software like Mercury (CCDC) to analyze bond angles and torsional strain, guiding synthetic modifications .

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.